molecular formula C26H22N4O2S B2797124 N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1173741-58-6

N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No.: B2797124
CAS No.: 1173741-58-6
M. Wt: 454.55
InChI Key: XMOBHDNIFUHFNH-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Quinazolinones are recognized as a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities . While specific biological data for this compound may be limited, its core structure is closely related to quinazoline derivatives that have been investigated as potential inhibitors of viral enzymes, including HIV integrase . The structure features a imidazo[1,2-c]quinazolinone core, a motif present in other research compounds, and is substituted with a thio-propanamide chain, which may influence its physicochemical properties and interaction with biological targets . Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of novel chemical libraries, or as a pharmacological tool for probing biological mechanisms in areas such as antiviral, antimicrobial, and anticancer research .

Properties

IUPAC Name

N-benzyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-17(24(31)27-16-18-10-4-2-5-11-18)33-26-28-21-15-9-8-14-20(21)23-29-22(25(32)30(23)26)19-12-6-3-7-13-19/h2-15,17,22H,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOBHDNIFUHFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C26H22N4O2S
Molecular Weight 454.5 g/mol
CAS Number 1173741-58-6

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on imidazoquinazoline derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that are critical for cancer cell proliferation and survival.

Recent investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, the compound's structural analogs have been tested against cell lines such as HT29 (colon cancer) and DU145 (prostate cancer), showing significant cytotoxic effects at micromolar concentrations .

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases which play a critical role in cancer progression.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Some studies suggest that it could cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Case Studies and Research Findings

A comprehensive study was conducted to evaluate the biological activity of N-benzyl derivatives in various assays:

Study FocusFindings
Cytotoxicity Assays Significant inhibition of cell viability in HT29 and DU145 cells at concentrations as low as 10 µM.
Mechanistic Studies Indicated activation of apoptotic markers (caspase 3 and 7).
Animal Models In vivo studies showed reduced tumor size in xenograft models treated with related compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of amide-functionalized heterocycles, which are often explored as enzyme inhibitors. A structurally related series of non-covalent immunoproteasome inhibitors, reported in recent studies, provides a basis for comparison. Below, we analyze key analogs and their properties:

Table 1: Comparison of Structural and Biochemical Properties

Compound Name Core Structure Substituent(s) Ki (μM) Binding Free Energy (ΔG, kcal/mol) Key Interactions
N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) Pyridone-linked propanamide Benzyl, 2-oxopyridinyl 0.12 -8.9 Phe31, Lys33, flipped pose
N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide Imidazoquinazolinone-thioether Benzyl, phenyl, thioether-imidazoquinazolinone N/A N/A Hypothetical: π-π, H-bond
N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (3) Pyridone-linked propanamide Cyclohexyl, 2-oxopyridinyl 1.45 -6.2 Weak hydrophobic contacts
(S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide (5) Pyridone-linked butanamide Phenyl, 4-phenyl 0.89 -7.1 Steric hindrance at S1 pocket

Key Observations:

Structural Variations and Activity: The imidazoquinazolinone-thioether group in the target compound introduces a bulkier, planar aromatic system compared to the 2-oxopyridinyl group in compound 1 . The thioether linkage in the target compound may improve metabolic stability compared to ether or ester linkages in analogs like 1 and 3 .

Binding Interactions: Compound 1 achieves submicromolar inhibition (Ki = 0.12 μM) due to interactions with Phe31 and Lys33 via a flipped binding pose . The target compound’s imidazoquinazolinone core could engage similar residues but with additional contacts (e.g., hydrogen bonds with the quinazolinone carbonyl).

Selectivity Challenges :

  • Analogs with bulky substituents (e.g., compound 5) exhibit reduced activity due to steric clashes in the β1i subunit’s S1 pocket . The target compound’s phenyl and benzyl groups may pose similar risks, necessitating structural optimization.

Computational Insights: Molecular dynamics (MD) and Binding Pose MetaDynamics (BPMD) studies on compound 1 highlight the importance of conformational flexibility for stable binding .

Q & A

Q. What are the common synthetic routes for N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide?

The synthesis typically involves multi-step organic reactions. A foundational approach includes:

  • Step 1: Formation of the imidazoquinazoline core via condensation of 2-aminobenzamide with arylaldehyde derivatives in solvents like DMF, catalyzed by sodium disulfite .
  • Step 2: Introduction of the thiol group through nucleophilic substitution or thiol-ene "click" chemistry for regioselective coupling .
  • Step 3: Acylation of the amine group using benzyl chloroformate or similar reagents to attach the propanamide moiety . Alternative routes may employ microwave-assisted synthesis to reduce reaction times and improve yields .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify functional groups and connectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .
  • Infrared Spectroscopy (IR): Identification of carbonyl (C=O) and thioether (C-S) bonds .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% is typical for biological assays) .

Q. What biological activities have been reported for quinazoline derivatives similar to this compound?

Quinazoline analogs are known for:

  • Kinase Inhibition: Selective targeting of tyrosine kinases (e.g., EGFR) involved in cancer progression .
  • Anticancer Activity: Apoptosis induction in vitro (IC₅₀ values ranging 1–10 μM in HeLa and MCF-7 cell lines) .
  • Antimicrobial Properties: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound, and what factors influence reaction efficiency?

Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thiol coupling steps .
  • Catalyst Use: Triethylamine or DMAP improves acylation efficiency by scavenging HCl .
  • Temperature Control: Low temperatures (0–5°C) during sensitive steps (e.g., thiol group introduction) minimize side reactions . Example: A study achieved 97.4% yield by using concentrated H₂SO₄ for cyclization under controlled pH .

Q. What strategies are recommended for analyzing contradictory data in biological activity assays?

Contradictions (e.g., varying IC₅₀ values across studies) can be resolved through:

  • Assay Standardization: Uniform cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours) .
  • Orthogonal Validation: Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assay) .
  • Structural Confirmation: Re-characterize batches via XRD or 2D-NMR to rule out polymorphism or impurities .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

Computational approaches include:

  • Target Identification: Docking into kinase domains (e.g., PDB ID 1M17) to predict binding affinity .
  • Binding Mode Analysis: Key interactions (e.g., hydrogen bonds with Thr766 of EGFR) guide SAR modifications .
  • Free Energy Calculations (MM/GBSA): Quantify contributions of substituents (e.g., benzyl vs. trifluoromethyl groups) to binding .

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